molecular formula C11H19NO2 B172920 (S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate CAS No. 115393-77-6

(S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate

Cat. No. B172920
M. Wt: 197.27 g/mol
InChI Key: HYHWHEBWKXKPGG-SECBINFHSA-N
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Description

(S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate, often referred to as (S)-TBVPC, is an important synthetic intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and materials. It is an optically active compound, with a chiral center at the 2-position of the pyrrolidine ring, and can be used to produce a wide variety of enantiomerically pure compounds. The synthesis of (S)-TBVPC is relatively straightforward and can be achieved through a variety of methods, including aldol condensation and the Mitsunobu reaction.

Scientific Research Applications

Synthesis and Derivatives

(S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate is utilized in various synthesis processes. For instance, it plays a role in the stereoselective synthesis of pipecolic acid derivatives and hydroxypiperidine carboxylic acids, demonstrating its utility in creating complex organic structures. The vinylfluoro group in these compounds has been identified as an acetonyl cation equivalent under acidic conditions, highlighting its versatility in chemical reactions (Purkayastha et al., 2010).

Additionally, its use as a chiral auxiliary in the synthesis of amino acids and peptides illustrates its significant role in organic chemistry. The ability to synthesize enantiomerically pure compounds using this compound is particularly valuable in the pharmaceutical industry, where the chirality of molecules can influence the efficacy and safety of drugs (Studer, Hintermann, & Seebach, 1995).

Catalytic and Synthetic Applications

(S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate is also involved in reactions where it acts as a substrate for catalytic processes. For example, it is used in the copper-catalyzed coupling of styrenes and dienes, which is essential for creating bioactive compounds like 2-arylpyrrolidines and 2-vinylpyrrolidines. This illustrates its importance in the synthesis of complex organic molecules, particularly in medicinal chemistry (Um & Chemler, 2016).

Industrial Applications

In industrial contexts, (S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate is used in processes like the economical synthesis of 3-aminopyrrolidine, a building block for pharmaceutically active substances. This showcases its role in the efficient and cost-effective production of key intermediates used in drug development (Han et al., 2018).

Advanced Research and Development

In advanced research, this compound is utilized in dynamic kinetic resolutions and in the synthesis of structurally complex molecules like cyclic arylguanidines and ureas. These applications demonstrate its value in exploring new synthetic routes and creating novel compounds with potential pharmaceutical applications (Zhou & Alper, 2004).

properties

IUPAC Name

tert-butyl (2S)-2-ethenylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-5-9-7-6-8-12(9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHWHEBWKXKPGG-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454645
Record name (2S)-N-tert-butoxycarbonyl-2-vinylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate

CAS RN

115393-77-6
Record name (2S)-N-tert-butoxycarbonyl-2-vinylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
G Wei, T Cohen - Synlett, 2011 - thieme-connect.com
A novel two-step conversion of an N-Boc methyl ester of the natural amino acid proline into highly enantioenriched N-Boc 2-vinylpyrrolidine is described. Key steps include (1) an SN i …
Number of citations: 3 www.thieme-connect.com
C Dallanoce, P Magrone, C Matera, LL Presti… - European journal of …, 2010 - Elsevier
The enantiopure diastereomeric Δ 2 -isoxazoline derivatives (2S,5′R)-5a–10a and (2S,5′S)-5b, (2S,5′S)-9b, (2S,5′S)-11b, which are structural analogues of both ABT-418 2 and …
Number of citations: 18 www.sciencedirect.com
T Watanabe - 2020 - search.proquest.com
The 1, 3-diaza-Claisen rearrangement was discovered and developed in the Madalengoitia group since 2004. The rearrangement is initiated by the desulfurization of the electron …
Number of citations: 2 search.proquest.com
T Watanabe, J Pisano, C Mangione… - The Journal of …, 2023 - ACS Publications
Vinyl pyrrolidines tethered to isothioureas are activated to the corresponding carbodiimides with AgOTf and Et 3 N. Intramolecular addition of the vinyl pyrrolidine amine to the …
Number of citations: 1 pubs.acs.org

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